S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
CAS No.: 188916-65-6
Cat. No.: VC16851997
Molecular Formula: C13H30NO2PS
Molecular Weight: 295.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188916-65-6 |
|---|---|
| Molecular Formula | C13H30NO2PS |
| Molecular Weight | 295.42 g/mol |
| IUPAC Name | N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
| Standard InChI | InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
| Standard InChI Key | VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)CCSP(=O)(C)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a phosphorus atom bonded to four distinct groups:
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A methyl group ()
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An ethyl ester ()
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A thioether-linked 2-(dibutylamino)ethyl chain ()
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A phosphoryl oxygen ()
This configuration mirrors VX nerve agent (CAS 50782-69-9) but substitutes the isopropyl groups of VX with butyl groups, altering lipid solubility and metabolic stability . The dibutylaminoethyl moiety enhances affinity for AChE’s peripheral anionic site, potentiating inhibition.
Physicochemical Properties
Key properties include:
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Boiling Point: Data unavailable, but analogous VX derivatives boil near 300°C .
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Density: Estimated ~1.0 g/cm³, similar to organophosphate esters.
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Solubility: Lipophilic, with limited water solubility (<1 g/L), facilitating dermal absorption .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 295.42 g/mol | |
| CAS Registry | 188916-65-6 |
Mechanism of Action
Acetylcholinesterase Inhibition
The compound phosphorylates serine hydroxyl groups at AChE’s catalytic triad (Ser203, His447, Glu334 in human AChE), forming a covalent adduct that blocks acetylcholine (ACh) hydrolysis . Accumulated ACh overstimulates muscarinic and nicotinic receptors, causing:
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Peripheral Effects: Salivation, lacrimation, urination, defecation (SLUDGE syndrome).
Irreversibility and Aging
The phosphonothioate-enzyme bond undergoes “aging” via dealkylation, converting the inhibited enzyme into a non-reactivatable form. Aging half-lives for VX analogs range from hours to days, complicating oxime-based therapies .
Toxicological Profile
Acute Exposure
Symptoms manifest within minutes:
The 10-minute lethal concentration (LCt₅₀) in humans is estimated at 0.0027 ppm (AEGL-3), comparable to VX .
| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |
|---|---|---|---|
| 10 minutes | 5.2×10⁻⁵ | 0.00065 | 0.0027 |
| 60 minutes | 1.6×10⁻⁵ | 0.00027 | 0.00091 |
Data adapted from EPA AEGL guidelines .
Delayed Effects
Survivors may experience intermediate syndrome (IMS) 24–96 hours post-exposure, characterized by proximal muscle weakness and respiratory compromise due to persistent neuromuscular junction dysfunction .
Synthesis and Analytical Detection
Synthetic Pathways
Production involves sequential alkylation and thiophosphorylation steps:
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Step 1: Reaction of methylphosphonothioic dichloride with ethanol to form O-ethyl methylphosphonothiochloridate.
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Step 2: Coupling with 2-(dibutylamino)ethanethiol under inert conditions.
Yields exceed 70% when using high-purity precursors and anhydrous solvents.
Gas Chromatography Analysis
Capillary GC with SE-54 columns (25 m × 0.32 mm × 0.25 μm) elutes the compound at ~1442 retention index under helium carrier gas . Mass spectrometry reveals characteristic fragments at m/z 211 (base peak) and m/z 298 (molecular ion) .
Degradation and Decontamination
Hydrolysis
Alkaline hydrolysis (pH >10) cleaves the P–S bond, yielding ethyl methylphosphonic acid and 2-(dibutylamino)ethanethiol. Half-life in 1M NaOH: <30 minutes.
Oxidative Detoxification
Strong oxidants (e.g., hypochlorite) convert thioether groups to sulfones, reducing toxicity. Decontamination solutions often combine 10% bleach and 5% NaOH for field use .
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